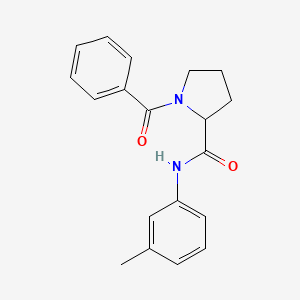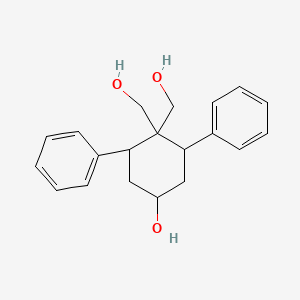
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as BFBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BFBM is a piperazine derivative that possesses both benzyl and phenyl moieties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood, but it is believed to act as a competitive inhibitor of DAT. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine binds to the DAT protein and prevents the uptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels has been shown to have various physiological effects, including the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to selectively bind to DAT and inhibit dopamine uptake, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have various physiological effects, including the regulation of mood, motivation, and reward. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has also been shown to induce apoptosis in cancer cells, making it a potential candidate for targeted cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages and limitations for laboratory experiments. One of the primary advantages of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is its selectivity for DAT, making it a potential candidate for imaging studies of the dopamine system. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has also been shown to selectively bind to cancer cells, making it a potential candidate for targeted cancer therapy. However, one of the limitations of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is its relatively short half-life, which may limit its use in imaging studies. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine also has limited solubility in aqueous solutions, which may limit its use in certain laboratory experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine. One potential future direction is the development of more efficient synthesis methods for 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine. Another potential future direction is the optimization of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine as a ligand for imaging studies of the dopamine system. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine may also be further studied for its potential applications in the diagnosis and treatment of cancer. Additionally, the mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine may be further elucidated to better understand its biochemical and physiological effects.
Métodos De Síntesis
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized using various methods, including the reaction of 3-bromo-4-fluorobenzyl chloride with 4-(2,5-dimethylphenyl)piperazine in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-bromo-4-fluorobenzylamine with 4-(2,5-dimethylphenyl)piperazine in the presence of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The synthesis of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been reported in various scientific literature, and the purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been studied for its potential applications in scientific research. One of the primary applications of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is its use as a ligand for imaging studies. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been labeled with various radioisotopes such as ^18F and ^11C and used for imaging studies of the dopamine transporter (DAT) in the brain. DAT is a protein that plays a crucial role in regulating dopamine levels in the brain, and its dysfunction has been implicated in various neurological disorders such as Parkinson's disease and addiction. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has also been studied for its potential applications in the diagnosis and treatment of cancer. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to selectively bind to cancer cells and induce apoptosis, making it a potential candidate for targeted cancer therapy.
Propiedades
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrFN2/c1-14-3-4-15(2)19(11-14)23-9-7-22(8-10-23)13-16-5-6-18(21)17(20)12-16/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFXLTACXPBRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-butoxybenzoate](/img/structure/B6054180.png)
![1-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6054189.png)

![N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B6054208.png)
![N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6054213.png)
![2-[3-(3-methoxyphenyl)propanoyl]-1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054220.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine](/img/structure/B6054226.png)
![N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B6054230.png)

![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B6054247.png)
![4-(2,3-dimethoxyphenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054248.png)
![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6054255.png)
![N-methyl-1-(1-methyl-4-piperidinyl)-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6054264.png)
![N-({1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6054271.png)